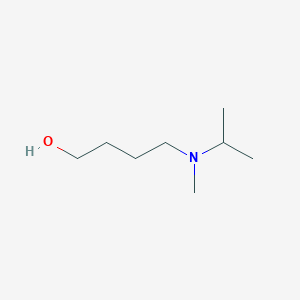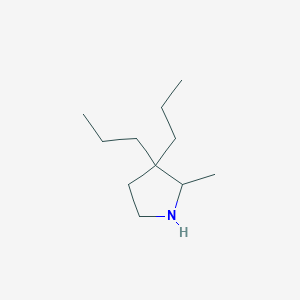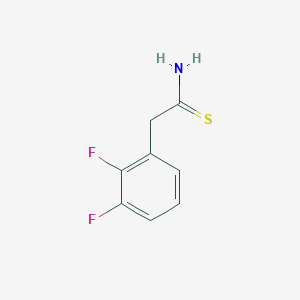
(R)-1-Aminopentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Aminopentan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and is used in various chemical, biological, and industrial applications. The compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone, making it a versatile building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-1-Aminopentan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, ®-1-Aminopentan-2-ol can be produced via catalytic hydrogenation of the corresponding nitrile or imine. This process often employs a metal catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-Aminopentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with a metal catalyst, NaBH4, or LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3), or other halogenating agents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
®-1-Aminopentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: ®-1-Aminopentan-2-ol is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-Aminopentan-2-ol depends on its specific application. In biochemical contexts, it can act as a substrate for enzymes, participating in enzymatic reactions that involve the transfer of amino or hydroxyl groups. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of stereoselective reactions.
Molecular Targets and Pathways:
Enzymes: ®-1-Aminopentan-2-ol can be a substrate for aminotransferases and dehydrogenases.
Pathways: It can participate in metabolic pathways involving amino alcohols and their derivatives.
Comparaison Avec Des Composés Similaires
®-1-Aminopentan-2-ol can be compared with other similar compounds such as:
(S)-1-Aminopentan-2-ol: The enantiomer of ®-1-Aminopentan-2-ol, which has the opposite chiral configuration.
1-Amino-2-propanol: A shorter-chain amino alcohol with similar functional groups but different physical and chemical properties.
2-Amino-1-butanol: Another amino alcohol with a different carbon chain length and positional isomerism.
Uniqueness: ®-1-Aminopentan-2-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its versatility as a building block in various chemical reactions and its wide range of applications in different fields further highlight its importance.
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2R)-1-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
Clé InChI |
ZRUPXAZUXDFLTG-RXMQYKEDSA-N |
SMILES isomérique |
CCC[C@H](CN)O |
SMILES canonique |
CCCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)




methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)

![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
